Clavamycin B

Antifungal Candida albicans Selectivity

Clavamycin B is a naturally occurring clavam antibiotic, specifically a peptide-derived beta-lactam, isolated from Streptomyces hygroscopicus NRRL 15846. It belongs to the broader clavamycin family (which includes clavamycins A through F) and is structurally characterized by a 4-oxa-1-azabicyclo[3.2.0]heptan-3-yl core linked to a dihydroxyornithine-dihydroxypentanoic acid dipeptide moiety (C₁₃H₂₂N₄O₈, MW 362.34 g/mol).

Molecular Formula C13H22N4O8
Molecular Weight 362.34 g/mol
Cat. No. B15563035
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameClavamycin B
Molecular FormulaC13H22N4O8
Molecular Weight362.34 g/mol
Structural Identifiers
InChIInChI=1S/C13H22N4O8/c14-2-4(18)10(20)9(13(23)24)16-12(22)8(15)11(21)5-3-17-6(19)1-7(17)25-5/h4-5,7-11,18,20-21H,1-3,14-15H2,(H,16,22)(H,23,24)/t4-,5-,7+,8-,9-,10?,11?/m1/s1
InChIKeyXBWUFTNBJKUSQL-JZRKSFJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Clavamycin B – Compound Identity and Baseline Characteristics for Antifungal Screening Procurement


Clavamycin B is a naturally occurring clavam antibiotic, specifically a peptide-derived beta-lactam, isolated from Streptomyces hygroscopicus NRRL 15846 [1]. It belongs to the broader clavamycin family (which includes clavamycins A through F) and is structurally characterized by a 4-oxa-1-azabicyclo[3.2.0]heptan-3-yl core linked to a dihydroxyornithine-dihydroxypentanoic acid dipeptide moiety (C₁₃H₂₂N₄O₈, MW 362.34 g/mol) [2]. Unlike clavulanic acid, Clavamycin B does not function as a β-lactamase inhibitor; instead, it exhibits specific antifungal activity, primarily against Candida species, with no antibacterial activity . Its antifungal effect is uniquely antagonized by dipeptides or tripeptides but not by single amino acids, suggesting a mechanism involving fungal peptide transport systems .

Why Clavamycin B Cannot Be Substituted by Generic Clavam Analogs or Standard Azole Antifungals


The clavamycin family exhibits a unique, peptide-antagonizable antifungal mechanism that distinguishes it from other clavam metabolites, such as the β-lactamase inhibitor clavulanic acid, which lacks antifungal activity [1]. Clavamycin B specifically shares this peptide-sensitive mode of action with its closest analogs (e.g., clavamycins A, C, D) . However, structural differences in the peptide side chain—Clavamycin B contains a 3,4-dihydroxyornithine residue, whereas Clavamycin A incorporates a 3-hydroxyornithine residue—may affect transport recognition and potency [2]. Furthermore, Clavamycin B is reported to have no antibacterial activity and does not inhibit β-lactamase, a profile that is fundamentally different from the clinically utilized clavulanic acid . Therefore, substituting Clavamycin B with other clavam compounds or generic antifungals like fluconazole will not replicate its specific peptide-dependent, Candida-selective mode of action.

Quantitative Comparative Evidence for Scientific Prioritization of Clavamycin B


Antifungal Selectivity: Clavamycin B vs. Clavulanic Acid and Broad-Spectrum Antibiotics

Clavamycin B exhibits specific anti-Candida activity with no antibacterial activity, distinguishing it from the clinically dominant clavam, clavulanic acid, which is a potent β-lactamase inhibitor with no meaningful direct antifungal effect [1]. In whole-cell assays, Clavamycin B (and its class) demonstrated morphological changes in Candida cells, while no inhibition zones were observed against Gram-positive or Gram-negative bacteria [1][2]. Clavulanic acid served as a negative control for antifungal activity in the same screening [1]. This functional dichotomy is absolute: Clavamycin B lacks β-lactamase inhibition, while clavulanic acid lacks antifungal activity, making them non-substitutable despite their shared clavam core .

Antifungal Candida albicans Selectivity

Peptide-Dependent Antifungal Mechanism: Clavamycin B vs. Azole Antifungals

The antifungal activity of Clavamycin B is specifically antagonized by dipeptides or tripeptides, whereas single amino acids have no neutralizing effect [1]. This implicates a fungal peptide transport system as part of its uptake or mode of action, a property not observed for conventional azole antifungals (e.g., fluconazole) which target ergosterol biosynthesis . Although direct MIC comparison data for Clavamycin B against specific Candida strains are not publicly available in a head-to-head format with azoles, the peptide-antagonism phenotype is a class-level hallmark of the clavamycins and provides a mechanistically orthogonal antifungal strategy .

Peptide Antagonism Mechanism of Action Candida

Structural Differentiation via Side-Chain Hydroxylation: Clavamycin B vs. Clavamycin A

Clavamycin B (C₁₃H₂₂N₄O₈, exact mass 362.3358) differs from Clavamycin A (C₁₆H₂₂N₄O₉, exact mass 414.1387) in its peptide side chain [1]. Clavamycin B contains a 3,4-dihydroxyornithine residue coupled to a 3,4-dihydroxypentanoic acid moiety, whereas Clavamycin A has a 3-hydroxyornithine coupled to a 3-hydroxy-4-oxopentanoic acid [2]. This additional hydroxyl group and reduced carbon skeleton (13 vs. 16 carbons) alters hydrogen-bonding capacity and molecular volume, which may differentially influence recognition by fungal peptide permeases [3]. No direct comparative MIC dataset for B vs. A has been published, but this structural divergence supports distinct interaction profiles with the putative peptide transporter target.

Structure-Activity Relationship Hydroxylation Pattern Clavamycin

High-Value Research Application Scenarios for Clavamycin B


Functional Probe for Fungal Peptide Transport Systems

Clavamycin B’s specific antagonism by di/tripeptides makes it an ideal chemical probe to dissect oligopeptide transporter function in Candida species. Unlike azole antifungals, its activity can be conditionally switched off by peptide supplementation, providing a powerful negative control for target validation studies .

SAR Anchor for Clavam Antifungal Optimization

The unique 3,4-dihydroxyornithine side chain of Clavamycin B offers a distinct hydrogen-bonding landscape for medicinal chemists exploring structure-activity relationships within the clavam class. Comparative studies with Clavamycin A (3-hydroxyornithine) can map the contribution of the additional hydroxyl to transporter affinity [1].

Selective Antifungal Chemical Biology Without β-Lactamase Interference

Because Clavamycin B lacks β-lactamase inhibitory activity, it can be used in co-culture or gene expression studies involving β-lactamase reporter strains without the confounding variable of enzyme inhibition. This clean pharmacological profile is not achievable with clavulanic acid or related clavams .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Clavamycin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.